N,N-Dimethylformamide-15N
Overview
Description
N,N-Dimethylformamide-15N is an isotopically labeled compound where the nitrogen atom is enriched with the nitrogen-15 isotope. This compound has the molecular formula HCO15N(CH3)2 and a molecular weight of 74.09 g/mol . It is a colorless liquid with a high boiling point and is miscible with water and most organic solvents . This compound is widely used in scientific research due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethylformamide-15N can be synthesized through the reaction of formic acid-15N with dimethylamine. The reaction is typically carried out under controlled conditions to ensure the incorporation of the nitrogen-15 isotope. The general reaction is as follows: [ \text{HCOOH-15N} + (CH3)2NH \rightarrow HCO15N(CH3)2 + H2O ]
Industrial Production Methods: Industrial production of this compound involves the use of isotopically labeled precursors and specialized equipment to handle the isotopic materials. The process is similar to the laboratory synthesis but on a larger scale, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethylformamide-15N undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-dimethylformamide-N-oxide.
Reduction: It can be reduced to form N,N-dimethylamine and formic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the formyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: N,N-Dimethylformamide-N-oxide.
Reduction: N,N-Dimethylamine and formic acid.
Substitution: Various substituted formamides depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethylformamide-15N is extensively used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the study of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies and tracer experiments to track nitrogen pathways in biological systems.
Medicine: Utilized in the development of pharmaceuticals and in the study of drug metabolism.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of N,N-Dimethylformamide-15N involves its role as a solvent, reagent, and catalyst in various chemical reactions. It can stabilize transition states, facilitate nucleophilic attacks, and participate in electron transfer processes. The nitrogen-15 isotope allows for detailed nuclear magnetic resonance (NMR) studies, providing insights into molecular interactions and reaction pathways .
Comparison with Similar Compounds
N,N-Dimethylformamide: The non-isotopically labeled version, commonly used as a solvent and reagent.
N,N-Dimethylacetamide: Similar in structure and used in similar applications but with different reactivity and properties.
Formamide: A simpler formamide compound with different chemical properties and applications.
Uniqueness: N,N-Dimethylformamide-15N is unique due to its isotopic labeling, which provides distinct advantages in research applications, particularly in NMR studies and tracer experiments. This isotopic enrichment allows for more precise and detailed analysis compared to its non-labeled counterparts .
Properties
IUPAC Name |
N,N-dimethylformamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO/c1-4(2)3-5/h3H,1-2H3/i4+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXDDKWLCZADIW-AZXPZELESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[15N](C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584056 | |
Record name | N,N-Dimethyl(~15~N)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1449-84-9 | |
Record name | N,N-Dimethyl(~15~N)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1449-84-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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